Comparative Antitrypanosomal Potency of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine vs. 4-Methylphenyl-Substituted Analogs Against T. b. rhodesiense
In a systematic SAR study of 2-aminopyrimidine derivatives, the target compound 4-methyl-6-(4-methylphenyl)pyrimidin-2-amine (compound 6a) demonstrated superior antitrypanosomal potency relative to its closest analogs bearing identical 4-methylphenyl substitution but differing pyrimidine substitution patterns [1]. The study employed an in vitro microplate assay against Trypanosoma brucei rhodesiense (strain STIB 900) with melarsoprol as the reference control.
| Evidence Dimension | In vitro IC₅₀ against T. b. rhodesiense (antitrypanosomal activity) |
|---|---|
| Target Compound Data | IC₅₀ = 1.04 µM |
| Comparator Or Baseline | Compound 6c (4-(4-methylphenyl)-6-phenylpyrimidin-2-amine): IC₅₀ = 3.83 µM; Compound 6d (4-(4-methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine): IC₅₀ = 2.10 µM |
| Quantified Difference | ~3.7-fold more potent than 6c; ~2.0-fold more potent than 6d |
| Conditions | In vitro microplate assay; T. b. rhodesiense STIB 900 strain; 72 h incubation; Alamar Blue readout |
Why This Matters
Procurement of the exact 4-methyl substitution pattern on the pyrimidine ring is critical for achieving sub-micromolar antitrypanosomal activity; substituting with 6c or 6d would reduce potency by 2- to 4-fold.
- [1] Zobačová, J.; et al. New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly 2020, 151, 1375–1385. Table 1, compound 6a vs. 6c, 6d. View Source
